Methylprotoneodioscin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

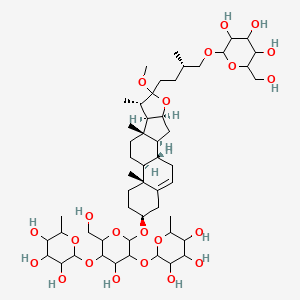

Methylprotoneodioscin, also known as this compound, is a useful research compound. Its molecular formula is C52H86O22 and its molecular weight is 1063.2 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 698791. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antitumor Properties

Mechanisms of Action:

Methylprotoneodioscin exhibits significant antitumor activity, particularly against pancreatic cancer. Studies have shown that it inhibits cell proliferation and promotes apoptosis in pancreatic cancer cells (MIA PaCa-2 and PANC-1) by inducing G2/M cell cycle arrest. This effect is associated with the downregulation of oncogenes such as c-Myc and alterations in glycolytic metabolism, leading to reduced ATP production in cancer cells .

Case Studies:

- Pancreatic Cancer: A study demonstrated that this compound effectively reduced tumor growth in xenograft mouse models, confirming its potential as a therapeutic agent against pancreatic cancer .

- Hepatocellular Carcinoma: Another investigation indicated that this compound induced apoptosis in HepG2 cells through similar mechanisms of cell cycle arrest and modulation of apoptosis-related proteins .

Metabolic Health

Lipid Regulation:

this compound has been shown to protect against lipid disorders and liver injury. In animal models, it suppressed the expression of sterol regulatory element-binding proteins (SREBPs), which are crucial for lipid metabolism . This suggests a potential role in managing conditions like hyperlipidemia and fatty liver disease.

Case Studies:

- Liver Injury Protection: Research involving gerbils indicated that this compound could mitigate liver damage by regulating lipid metabolism and inflammatory responses .

Cardiovascular Applications

Inhibition of Neointimal Hyperplasia:

this compound has demonstrated efficacy in preventing restenosis after vascular injury. It inhibits the proliferation and migration of vascular smooth muscle cells (VSMCs), which are critical processes in neointimal hyperplasia following procedures like angioplasty .

Mechanisms of Action:

The compound reduces the expression of matrix metalloproteinases (MMPs) and disintegrin and metalloprotease 15 (ADAM15), key players in vascular remodeling. This action suggests that this compound may be beneficial for patients undergoing cardiovascular interventions .

Anti-inflammatory Effects

Cytokine Modulation:

Research indicates that this compound can inhibit the production of pro-inflammatory cytokines such as IL-6, TNF-α, and IL-1β, highlighting its potential as an anti-inflammatory agent . This property may contribute to its therapeutic effects in various inflammatory conditions.

Summary Table of Applications

| Application Area | Mechanism of Action | Key Findings |

|---|---|---|

| Antitumor Activity | Induces G2/M cell cycle arrest; promotes apoptosis | Effective against pancreatic cancer; reduces tumor growth |

| Metabolic Health | Regulates lipid metabolism; suppresses SREBP expression | Protects against liver injury; mitigates lipid disorders |

| Cardiovascular Health | Inhibits VSMC proliferation; reduces MMP activity | Prevents restenosis after vascular injury |

| Anti-inflammatory Effects | Modulates cytokine production | Reduces levels of pro-inflammatory cytokines |

Eigenschaften

Molekularformel |

C52H86O22 |

|---|---|

Molekulargewicht |

1063.2 g/mol |

IUPAC-Name |

2-[4-hydroxy-2-(hydroxymethyl)-6-[[(1S,2S,4S,7S,8R,9S,12S,13R,16S)-6-methoxy-7,9,13-trimethyl-6-[(3S)-3-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-16-yl]oxy]-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol |

InChI |

InChI=1S/C52H86O22/c1-21(20-66-46-40(61)39(60)36(57)31(18-53)70-46)10-15-52(65-7)22(2)33-30(74-52)17-29-27-9-8-25-16-26(11-13-50(25,5)28(27)12-14-51(29,33)6)69-49-45(73-48-42(63)38(59)35(56)24(4)68-48)43(64)44(32(19-54)71-49)72-47-41(62)37(58)34(55)23(3)67-47/h8,21-24,26-49,53-64H,9-20H2,1-7H3/t21-,22-,23?,24?,26-,27+,28-,29-,30-,31?,32?,33-,34?,35?,36?,37?,38?,39?,40?,41?,42?,43?,44?,45?,46?,47?,48?,49?,50-,51-,52?/m0/s1 |

InChI-Schlüssel |

HSSJYSJXBOCKQM-BFMTYGSCSA-N |

Isomerische SMILES |

C[C@H]1[C@H]2[C@H](C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC=C5[C@@]4(CC[C@@H](C5)OC6C(C(C(C(O6)CO)OC7C(C(C(C(O7)C)O)O)O)O)OC8C(C(C(C(O8)C)O)O)O)C)C)OC1(CC[C@H](C)COC9C(C(C(C(O9)CO)O)O)O)OC |

Kanonische SMILES |

CC1C2C(CC3C2(CCC4C3CC=C5C4(CCC(C5)OC6C(C(C(C(O6)CO)OC7C(C(C(C(O7)C)O)O)O)O)OC8C(C(C(C(O8)C)O)O)O)C)C)OC1(CCC(C)COC9C(C(C(C(O9)CO)O)O)O)OC |

Synonyme |

methyl protoneodioscin NSC 698,791 NSC-698791 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.